
2-Cyclopropyl-5-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-methylpyridin-3-amine is an organic compound with a unique structure that includes a cyclopropyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-methylpyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with cyclopropylboronic acid under mild conditions . The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product is often a pyridine derivative with additional oxygen-containing functional groups.
Reduction: The major product is typically a fully reduced amine.
Substitution: The major products are substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound is used in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-5-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyridin-3-amine: Lacks the cyclopropyl group, making it less sterically hindered.
2-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and biological activity.
Uniqueness
2-Cyclopropyl-5-methylpyridin-3-amine is unique due to the presence of both the cyclopropyl and amine groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
2-cyclopropyl-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2/c1-6-4-8(10)9(11-5-6)7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
Clé InChI |
TVHKXVXFZYYCDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


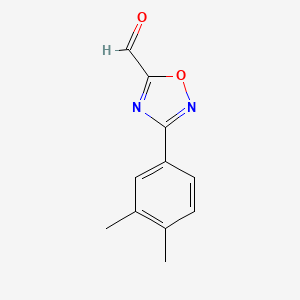
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11785742.png)

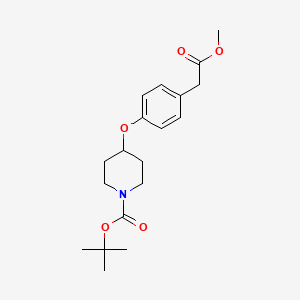
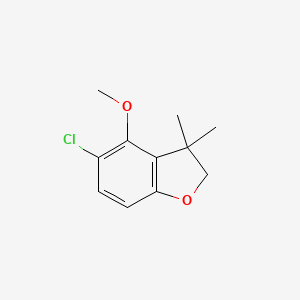
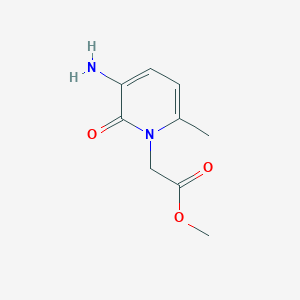

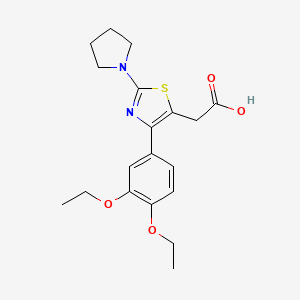
![6-(4-Ethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11785780.png)
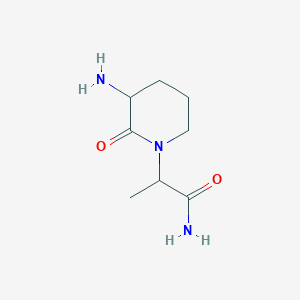
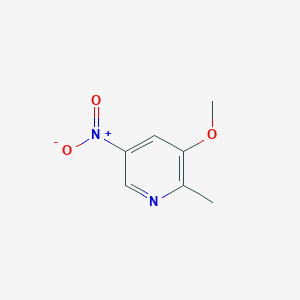
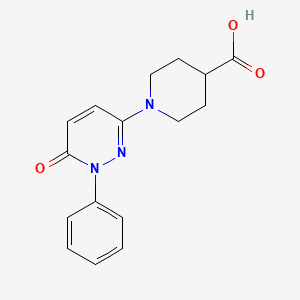
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11785813.png)
